N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide
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Overview
Description
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a piperidine ring, a benzodiazole moiety, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole is synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, where piperidine is reacted with a suitable alkylating agent. Finally, the cyclohexanecarboxamide group is attached via an amide coupling reaction, using a carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Phenolic Compounds: Compounds like genistein and apigenin, known for their health-promoting properties.
Caffeine: An alkaloid with a purine structure, widely known for its presence in tea and coffee.
Uniqueness
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H34N4O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H34N4O/c1-2-13-27-21-12-11-19(24-23(28)18-9-5-3-6-10-18)16-20(21)25-22(27)17-26-14-7-4-8-15-26/h11-12,16,18H,2-10,13-15,17H2,1H3,(H,24,28) |
InChI Key |
WGWPZSJXYGREDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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